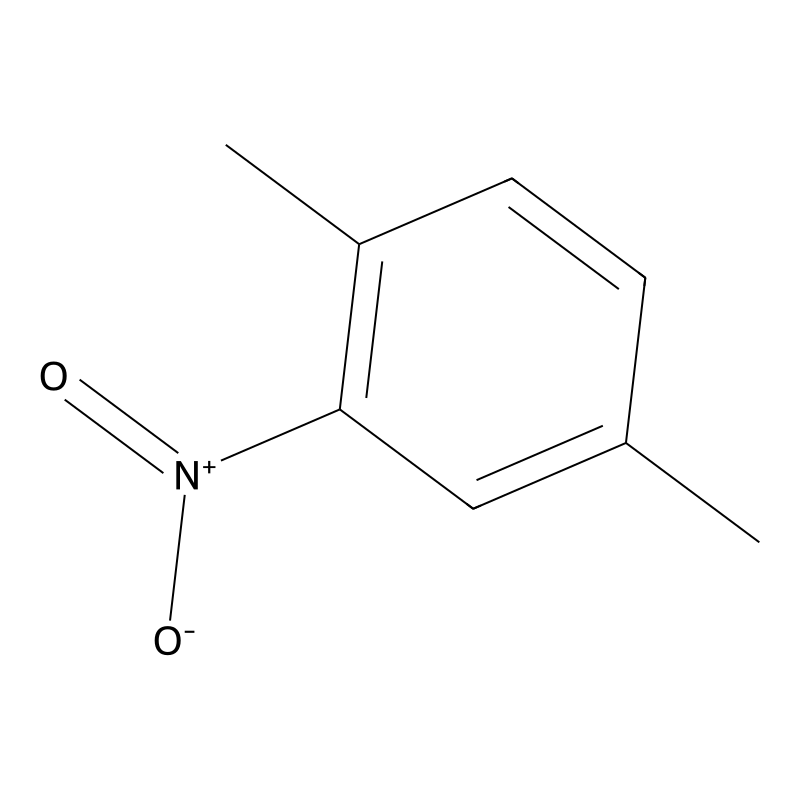1,4-Dimethyl-2-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
As a Versatile Intermediate
1,4-Dimethyl-2-nitrobenzene is recognized as a valuable building block in organic synthesis due to its versatile functionality. The presence of both a methyl group (CH₃) and a nitro group (NO₂) on the aromatic ring allows for diverse chemical transformations, making it a useful intermediate for the synthesis of various complex molecules.
One study highlights its application in the synthesis of 1-alkynylphosphines and their corresponding oxides, demonstrating its potential in creating novel organophosphorus compounds with potential applications in catalysis and material science [].
1,4-Dimethyl-2-nitrobenzene is an aromatic compound with the chemical formula C₈H₉NO₂ and a molecular weight of approximately 151.16 g/mol. It appears as a clear pale yellow to amber liquid and is characterized by a nitro group (-NO₂) attached to a benzene ring that also has two methyl groups (-CH₃) in the para position relative to each other. This compound is also known by various names, including Nitro-p-xylene and 2-Nitro-p-xylene .
The physical properties of 1,4-dimethyl-2-nitrobenzene include a boiling point of about 240.5 °C and a melting point of -25 °C . It is insoluble in water but has a specific gravity of approximately 1.132, indicating it is denser than water .
- Nucleophilic Substitution: The nitro group can undergo reduction to form amines or other derivatives.
- Electrophilic Aromatic Substitution: The presence of the nitro group can direct electrophiles to the ortho and para positions on the benzene ring.
- Reduction Reactions: Under strong reducing conditions, it can be converted to 1,4-dimethylbenzene (p-xylene) or further to 1,4-diaminobenzene (para-phenylenediamine) through catalytic hydrogenation .
1,4-Dimethyl-2-nitrobenzene can be synthesized through several methods:
- Nitration of p-Xylene: The most common method involves the nitration of p-xylene using a mixture of concentrated nitric acid and sulfuric acid. This process introduces the nitro group into the aromatic ring.
- Reduction of Nitro Compounds: It can also be synthesized by reducing other nitro compounds through catalytic hydrogenation or using reducing agents such as lithium aluminum hydride .
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Chemical Synthesis: Used in the production of dyes, pharmaceuticals, and agrochemicals.
- Research: Employed in studies related to aromatic chemistry and the development of new materials.
Due to its chemical structure, it can also serve as a precursor for more complex molecules in medicinal chemistry.
Interaction studies involving 1,4-dimethyl-2-nitrobenzene primarily focus on its reactivity with biological systems and other chemicals. It has been noted that this compound is incompatible with strong oxidizers and strong bases, which can lead to hazardous reactions . Further research into its interactions with biological macromolecules could provide insights into its potential toxicity and metabolic pathways.
Several compounds share structural similarities with 1,4-dimethyl-2-nitrobenzene. Below is a comparison highlighting their unique characteristics:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 1,3-Dimethyl-2-nitrobenzene | C₈H₉NO₂ | Nitro group at meta position; different reactivity |
| 2,4-Dimethyl-1-nitrobenzene | C₈H₉NO₂ | Different substitution pattern; potential use in dyes |
| 2-Nitrotoluene | C₇H₇NO₂ | One less methyl group; used in explosives |
| 3-Nitrotoluene | C₇H₇NO₂ | Another positional isomer; different physical properties |
These compounds illustrate variations in substitution patterns that affect their chemical behavior and applications. The unique para arrangement of methyl groups in 1,4-dimethyl-2-nitrobenzene distinguishes it from its analogs, influencing its reactivity and utility in synthesis.
Physical Description
XLogP3
Boiling Point
240.5 °C
Flash Point
Density
Melting Point
UNII
GHS Hazard Statements
H300 (50%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (50%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Acute Toxic;Irritant








